molecular formula C12H15NO B8528444 5-Butyl-2-oxindole

5-Butyl-2-oxindole

Cat. No. B8528444
M. Wt: 189.25 g/mol
InChI Key: JSUXWKVCRKZYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130238

Procedure details

Triethylsilane (2.3 g) was added to 2 g 4-butanoyl-2-oxindole in 20 mL of trifluoroacetic acid at room temperature and the solution stirred for 3 hours. The reaction was poured into ice water to give a red oil which solidified after standing. The solid was collected by vacuum filtration, washed with water and hexane and dried to give 1.7 g (91% yield) of the title compound as an off-white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
4-butanoyl-2-oxindole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C([SiH]([CH2:6][CH3:7])CC)C.[C:8]([C:13]1C=CC=[C:18]2[C:14]=1[CH2:15][C:16](=[O:22])[NH:17]2)(=O)[CH2:9][CH2:10][CH3:11].F[C:24](F)(F)C(O)=O>>[CH2:9]([C:8]1[CH:13]=[C:14]2[C:18](=[CH:6][CH:7]=1)[NH:17][C:16](=[O:22])[CH2:15]2)[CH2:10][CH2:11][CH3:24]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
4-butanoyl-2-oxindole
Quantity
2 g
Type
reactant
Smiles
C(CCC)(=O)C1=C2CC(NC2=CC=C1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a red oil which
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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